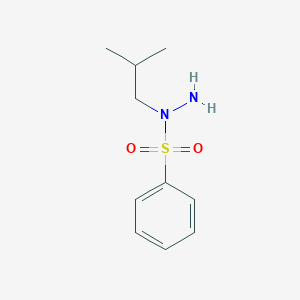

N-(2-Methylpropyl)benzenesulfonohydrazide

Description

Contextual Significance of Hydrazide and Sulfonohydrazide Functional Groups in Organic Chemistry

The hydrazide (-C(=O)NHNH2) and sulfonohydrazide (-S(=O)2NHNH2) functional groups are pivotal in organic synthesis. Hydrazides and their derivatives, hydrazones, are key intermediates in the creation of various heterocyclic compounds. These functional groups possess both nucleophilic and electrophilic characteristics, rendering them reactive with a wide array of reagents to form complex molecular architectures.

The sulfonohydrazide group, in particular, is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its presence in a molecule can confer a range of biological effects, and its derivatives have been explored for various therapeutic applications.

Overview of Research Trajectories for N-Substituted Benzenesulfonohydrazides

Research into N-substituted benzenesulfonohydrazides has been dynamic, with a primary focus on synthesizing novel compounds with potential therapeutic value. The substitution at the nitrogen atom of the sulfonohydrazide moiety allows for the systematic modification of the molecule's properties, such as its polarity, steric profile, and biological activity.

Key research trajectories include:

Antimicrobial Agents: A significant body of research has been dedicated to synthesizing N-substituted benzenesulfonohydrazides with antibacterial and antifungal properties. These compounds are often investigated for their ability to inhibit microbial growth.

Anticancer Therapeutics: The sulfonohydrazide scaffold has been identified as a promising framework for the design of anticancer agents. nih.gov Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against different cancer cell lines. longdom.org

Antitubercular Agents: Certain benzenesulfonohydrazide (B1205821) derivatives have shown potential as antitubercular agents, targeting enzymes crucial for the survival of Mycobacterium tuberculosis. nih.govrsc.org

The general synthetic approach to N-substituted benzenesulfonohydrazides often involves the reaction of a benzenesulfonyl chloride with a suitably substituted hydrazine (B178648) or the N-alkylation of a primary sulfonamide. figshare.comnsf.gov

Below is a table summarizing the observed biological activities in various studies on N-substituted benzenesulfonohydrazides.

| Type of N-Substitution | Observed Biological Activity |

| Heterocyclic Moieties | Antitubercular, Antibiofilm nih.govrsc.org |

| Benzylidene Groups | Anticancer, Antioxidant longdom.org |

| Carboxamide Functionality | Anti-inflammatory, Antimicrobial researchgate.netnih.gov |

| Nitrofuranyl Groups | Anticancer, Antileishmanial nih.gov |

Scope and Objectives of Academic Investigations into N-(2-Methylpropyl)benzenesulfonohydrazide

While dedicated academic studies on this compound are not widely published, the objectives for such an investigation can be inferred from the broader research on analogous compounds. A research program focused on this specific molecule would likely encompass:

Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route to this compound and to thoroughly characterize its structure using modern spectroscopic techniques such as NMR and mass spectrometry.

Physicochemical Profiling: A comprehensive analysis of its physical and chemical properties would be essential. The table below presents computed physicochemical properties for a closely related isomer, 4-(2-methylpropyl)benzenesulfonohydrazide, which can serve as an estimate. nih.gov

| Property | Value |

| Molecular Formula | C10H16N2O2S |

| Molecular Weight | 228.31 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Biological Activity Screening: A key objective would be to screen this compound for a range of biological activities, drawing parallels from the known activities of other N-substituted benzenesulfonohydrazides. This would likely include assays for antimicrobial, and anticancer properties.

The introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom would be expected to increase the lipophilicity of the parent benzenesulfonohydrazide molecule, which could influence its pharmacokinetic and pharmacodynamic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9(2)8-12(11)15(13,14)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBQVVJOTYGSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(N)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N 2 Methylpropyl Benzenesulfonohydrazide

Role as a Nucleophilic Reagent in Organic Synthesis

The presence of two nitrogen atoms with lone pairs of electrons confers significant nucleophilic character to N-(2-Methylpropyl)benzenesulfonohydrazide. This allows it to react with a range of electrophilic species, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Acylation and Alkylation Reactions at Nitrogen Centers

The nitrogen atoms of this compound can be readily acylated and alkylated. The terminal nitrogen (N' or β-nitrogen) is generally more nucleophilic and sterically accessible, making it the primary site of reaction. However, reaction at the nitrogen atom attached to the sulfonyl group (N or α-nitrogen) can also occur, particularly under forcing conditions or with specific reagents.

Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with benzoyl chloride would yield the corresponding N'-benzoyl derivative.

Alkylation reactions are commonly performed with alkyl halides, such as methyl iodide, or other alkylating agents. These reactions also generally occur at the more nucleophilic terminal nitrogen. The choice of base and solvent can influence the selectivity and efficiency of these reactions.

Table 1: Illustrative Examples of Acylation and Alkylation Reactions

| Electrophile | Reagent | Product |

| Benzoyl chloride | Pyridine | N'-Benzoyl-N-(2-methylpropyl)benzenesulfonohydrazide |

| Acetic anhydride | Triethylamine | N'-Acetyl-N-(2-methylpropyl)benzenesulfonohydrazide |

| Methyl iodide | Potassium carbonate | N'-Methyl-N-(2-methylpropyl)benzenesulfonohydrazide |

Note: This data is illustrative to demonstrate the expected reactivity, as specific experimental data for this compound is not extensively available in the cited literature.

Carbonyl Condensation Reactions Leading to Hydrazones

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-(2-methylpropyl)benzenesulfonohydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid.

The resulting hydrazones are often stable, crystalline solids, which can be useful for the characterization and purification of carbonyl compounds. These hydrazones can also serve as important intermediates for further transformations in organic synthesis. For example, the reaction with acetone (B3395972) would yield N'-(propan-2-ylidene)-N-(2-methylpropyl)benzenesulfonohydrazide.

Table 2: Illustrative Examples of Hydrazone Formation

| Carbonyl Compound | Product |

| Benzaldehyde | N'-(Phenylmethylene)-N-(2-methylpropyl)benzenesulfonohydrazide |

| Acetone | N'-(Propan-2-ylidene)-N-(2-methylpropyl)benzenesulfonohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-N-(2-methylpropyl)benzenesulfonohydrazide |

Note: This data is illustrative to demonstrate the expected reactivity, as specific experimental data for this compound is not extensively available in the cited literature.

Applications as a Nitrogen Source or Reducing Agent

Beyond its role as a simple nucleophile, this compound can be utilized as a source of nitrogen atoms for the construction of nitrogen-containing heterocycles and as a precursor to the reducing agent diimide.

Controlled Generation of Diimide for Stereoselective Reductions

Aryl- and N-alkylbenzenesulfonohydrazides are well-known precursors for the in-situ generation of diimide (N₂H₂), a useful reagent for the stereoselective reduction of non-polar multiple bonds, such as carbon-carbon double and triple bonds. wikipedia.org The decomposition of the sulfonohydrazide to diimide can be initiated thermally or by the action of a base.

The reduction with diimide is known to proceed via a concerted, syn-addition of two hydrogen atoms across the multiple bond. wikipedia.org This stereospecificity is a key advantage of this method. For example, the reduction of an alkyne with diimide will yield the corresponding cis-alkene. The reaction is also chemoselective, as it typically does not reduce polar functional groups like carbonyls, esters, or nitro groups.

Table 3: Illustrative Examples of Diimide Reduction of Alkenes

| Alkene | Product | Stereochemistry |

| (Z)-Stilbene | 1,2-Diphenylethane | meso |

| (E)-Stilbene | 1,2-Diphenylethane | (d,l)-racemic |

| Cyclohexene | Cyclohexane | - |

Note: This data is illustrative of the expected stereochemical outcome of diimide reductions. Specific reaction conditions and yields with this compound as the diimide source are not detailed in the available literature.

Nitrogen Transfer Reactions in Heterocycle Synthesis

The hydrazone derivatives of this compound can serve as precursors for various nitrogen-containing heterocyclic compounds. For instance, the reaction of these hydrazones with appropriate substrates can lead to the formation of pyrazoles and triazoles.

For example, the [3+2] cycloaddition reaction of a vinyl ketone with a diazo compound generated in situ from the corresponding hydrazone can lead to the formation of a pyrazole (B372694) ring. Similarly, various synthetic strategies exist for the construction of triazole rings using hydrazone derivatives as a source of two adjacent nitrogen atoms.

Decomposition Pathways and Mechanistic Considerations

The decomposition of this compound can proceed through different pathways depending on the reaction conditions. The most synthetically useful decomposition is the base- or heat-induced elimination to form diimide and benzenesulfinic acid.

The mechanism of diimide formation is believed to involve the deprotonation of the sulfonohydrazide, followed by the elimination of the sulfinate anion to generate diimide. The diimide is a transient species that readily reacts with a suitable substrate or disproportionates.

Under more vigorous thermal conditions, other decomposition pathways may become accessible, potentially leading to the cleavage of the N-N, S-N, or C-N bonds. The specific products of such decompositions would depend on the temperature, pressure, and the presence of other reactive species. Mechanistic studies on the thermal decomposition of closely related N-alkyl-N'-arylbenzenesulfonohydrazides suggest complex pathways involving radical intermediates.

Derivatization Chemistry of this compound

The structure of this compound offers two primary sites for chemical modification: the aromatic ring and the hydrazine (B178648) moiety.

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of the sulfonohydrazide group is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta-position of the benzene ring. Similarly, halogenation in the presence of a Lewis acid catalyst would lead to the corresponding meta-halogenated derivative.

It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions involving the reactive hydrazine moiety.

The hydrazine group of this compound is a versatile functional group that can undergo a range of chemical transformations.

Acylation: The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. This reaction provides a straightforward method for introducing various acyl groups onto the hydrazine nitrogen.

Alkylation: While direct alkylation of the hydrazine moiety can be challenging to control due to the potential for multiple alkylations, it is possible under specific conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent offers a more controlled approach to introduce alkyl groups.

Condensation with Carbonyls: The primary amine of the hydrazine group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This is a common and efficient reaction for the derivatization of hydrazides.

Reaction with Nitrous Acid: Benzenesulfonohydrazides are known to react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to yield benzenesulfonyl azides. These azides are useful intermediates in organic synthesis, for example, in Curtius-type rearrangements.

Table 3: Summary of Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | m-Nitro derivative |

| Halogenation | X₂, Lewis Acid | Aromatic Ring | m-Halo derivative |

| Acylation | RCOCl or (RCO)₂O | Hydrazine Moiety | N-Acyl derivative |

| Hydrazone Formation | R₂C=O | Hydrazine Moiety | Hydrazone |

| Azide Formation | NaNO₂, H⁺ | Hydrazine Moiety | Benzenesulfonyl azide |

Mechanistic Studies and Computational Chemistry Applications

Elucidation of Reaction Mechanisms

The study of reaction mechanisms provides fundamental insights into the pathway of a chemical transformation, including the sequence of bond-making and bond-breaking events. For compounds like N-(2-Methylpropyl)benzenesulfonohydrazide, this involves a combination of kinetic studies, the identification of fleeting intermediates, and the analysis of isotope effects.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of reactants, which is expressed in the rate law. For instance, in reactions involving benzenesulfonohydrazide (B1205821) derivatives, such as their condensation with electrophiles, the reaction rates are typically monitored using spectroscopic methods over time.

A hypothetical kinetic study of the reaction of this compound with a generic electrophile 'E' could yield data as presented in the interactive table below. Such data would be instrumental in establishing the empirical rate law for the reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

Identification and Characterization of Transient Intermediates

Many chemical reactions proceed through one or more transient intermediates that are not present in the reactants or products. The detection and characterization of these species are crucial for a complete understanding of the reaction mechanism. In the case of benzenesulfonohydrazides, reactions with acids can proceed through a sulfinic acid intermediate. nih.gov This intermediate is formed by the virtue of a basic nitrogen atom in the hydrazide moiety. nih.gov

The identification of such intermediates can be achieved through various spectroscopic techniques, including NMR and mass spectrometry, sometimes at low temperatures to increase their lifetime. Trapping experiments, where a reactive species is added to intercept the intermediate, also provide evidence for their existence. For example, the formation of thiosulfonates and disulfides from benzenesulfonohydrazides in the presence of hydrogen halides is rationalized through the intermediacy of sulfinic acid. nih.gov

Isotope Effects in Reaction Pathways

Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for probing the transition state of a reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A primary KIE (kH/kD > 1) is typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

Solvent isotope effects can also provide valuable information. For instance, performing a reaction in D₂O instead of H₂O can reveal the involvement of proton transfer in the mechanism. While specific isotope effect studies on this compound are not found in the surveyed literature, this technique remains a cornerstone of mechanistic investigation for analogous compounds.

Computational Approaches to Understanding Reactivity and Structure

Computational chemistry offers a powerful lens through which to view the electronic structure, conformation, and reactivity of molecules. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are two of the most widely used computational tools in this regard.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various thermodynamic properties. For molecules related to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, can provide detailed insights into their three-dimensional structure and the distribution of electron density. multidisciplinaryjournals.com

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic parameters like zero-point energy, enthalpy, and Gibbs free energy can be calculated to assess the relative stability of different conformers or isomers. multidisciplinaryjournals.com

Table 2: Exemplary Calculated Thermodynamic Parameters for a Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Zero-point Energy | Varies with conformation |

| Enthalpy | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. multidisciplinaryjournals.com

For a molecule like this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher reactivity. multidisciplinaryjournals.com DFT calculations can be used to compute the energies of these frontier orbitals.

Table 3: Exemplary Calculated HOMO-LUMO Energies for a Sulfonamide Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | Typically negative |

| LUMO | Typically negative or slightly positive |

Potential Energy Surface (PES) Mapping and Transition State Modeling

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, chemists can identify stable molecular structures (reactants, products, intermediates), which correspond to energy minima, and the high-energy transition states that connect them. researchgate.net

For this compound, PES mapping is crucial for understanding its conformational landscape and potential reaction pathways, such as thermal decomposition or reactions involving the hydrazide moiety. The process involves systematically changing key geometric parameters (e.g., bond lengths, dihedral angles) and calculating the energy at each point. The resulting surface reveals the lowest energy pathways for chemical transformations.

Transition State (TS) Modeling is a critical component of PES analysis. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, often referred to as a first-order saddle point. researchgate.net The fleeting nature of transition states makes their direct experimental observation exceptionally challenging. nih.gov Computational modeling, therefore, becomes an indispensable tool for elucidating their structures.

The modeling process for a reaction involving this compound would typically involve:

Optimization of Reactants and Products: Locating the energy minima corresponding to the starting materials and final products.

Initial Guess of the TS: Proposing an initial geometry for the transition state based on chemical intuition or automated search algorithms.

TS Optimization: Using specialized algorithms to locate the precise saddle point on the PES.

Frequency Calculation: Confirming the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state downhill to connect it to the corresponding reactant and product, ensuring the correct pathway has been identified. researchgate.net

By determining the structure and energy of the transition state, chemists can calculate the activation energy (the energy barrier for the reaction), which is fundamental to understanding reaction rates and mechanisms. For instance, in the thermal decomposition of a sulfonohydrazide, TS modeling could differentiate between competing mechanisms, such as those involving N-S bond cleavage versus N-N bond cleavage.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular interactions by translating the complex, delocalized molecular wave function into a localized Lewis-like structure of chemical bonds and lone pairs. researchgate.net This technique provides a quantitative description of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital.

Key potential interactions within the molecule include:

Lone Pair Delocalization: The lone pair electrons on the nitrogen and oxygen atoms can delocalize into adjacent anti-bonding orbitals. For example, the lone pair on the amino nitrogen (n(N)) can donate electron density to the anti-bonding orbital of the sulfur-oxygen bond (σ*(S-O)).

π-System Interactions: Electron density from the benzene (B151609) ring's π-orbitals can interact with the sulfonyl group.

σ → σ Interactions:* Delocalization can also occur between sigma bonds, such as from a C-H bond in the isobutyl group to an adjacent anti-bonding C-C orbital.

These interactions play a crucial role in determining the molecule's conformation and the nature of its chemical bonds. For instance, studies on related sulfonamides have used NBO analysis to investigate the nature of the S-N bond, revealing the electronic factors that influence bond length and rotational barriers. chemrxiv.orgacs.org

The table below illustrates hypothetical, yet representative, E(2) values for significant intramolecular interactions that would be expected in this compound, based on analyses of similar structures.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | σ(S-O1) | 5.8 | Lone Pair → Anti-bond |

| n(O1) | σ(S-N1) | 2.1 | Lone Pair → Anti-bond |

| n(O2) | σ(S-Caryl) | 1.9 | Lone Pair → Anti-bond |

| π(Caryl-Caryl) | σ(S-Caryl) | 3.5 | π-bond → Anti-bond |

| σ(C-H)isobutyl | σ*(C-C)isobutyl | 4.2 | σ-bond → Anti-bond |

This table is illustrative and presents typical values for interactions within a benzenesulfonohydrazide structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a color-coded map that identifies regions of positive and negative potential, which are crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. wolfram.com

The MEP map is generated by calculating the force exerted on a positive test charge (a proton) at various points on the molecule's surface. uni-muenchen.de The colors on the map typically follow a spectrum:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would reveal distinct reactive sites:

Negative Regions (Red): The most electron-rich areas would be localized on the oxygen atoms of the sulfonyl group (S=O) due to their high electronegativity and the presence of lone pairs. The nitrogen atoms of the hydrazide group would also exhibit negative potential, making them potential sites for protonation or interaction with electrophiles.

Positive Regions (Blue): The most electron-poor region would be the hydrogen atom attached to the secondary nitrogen (-NH-), making it the most acidic proton and a likely hydrogen-bond donor. The hydrogen atoms on the aromatic ring would also show a degree of positive potential.

This visual representation of charge distribution is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the initial steps of a chemical reaction. For example, the MEP map can clearly show which nitrogen or oxygen atom is the most likely site for an incoming electrophile to attack.

Structure-Reactivity Relationship Studies within Benzenesulfonohydrazide Class

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a class of compounds with their reactivity or biological activity. youtube.com For the benzenesulfonohydrazide class, these studies involve systematically modifying the molecular structure and observing the resulting changes in chemical properties or biological efficacy. nanobioletters.comnih.gov

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are often employed to build mathematical models that link structural descriptors to observed activity. nanobioletters.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

In the context of this compound, SRR studies would explore how variations in two primary regions of the molecule affect its properties:

Substituents on the Benzene Ring: Adding electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl ring can significantly alter the electronic properties of the entire molecule.

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the sulfonylhydrazide moiety. This would increase the acidity of the N-H proton and make the sulfur atom more electrophilic.

Electron-Donating Groups (EDGs): These groups push electron density toward the sulfonylhydrazide moiety, potentially increasing the nucleophilicity of the nitrogen atoms.

Substitution on the Hydrazide Nitrogen: Changing the alkyl group attached to the nitrogen (in this case, the 2-methylpropyl group) affects the steric hindrance around the reactive center and its lipophilicity.

Steric Effects: Larger, bulkier alkyl groups can sterically hinder the approach of reactants to the nitrogen and sulfur atoms, potentially slowing down reaction rates.

Electronic/Lipophilic Effects: The nature of the alkyl group influences the molecule's solubility and its ability to cross biological membranes, which is critical for medicinal chemistry applications. mdpi.com

The table below summarizes the expected effects of structural modifications on the reactivity of benzenesulfonohydrazides.

| Structural Modification | Substituent Example | Expected Effect on Reactivity |

|---|---|---|

| Aromatic Ring Substitution (Para-position) | -NO₂ (Electron-Withdrawing) | Increases acidity of N-H proton; enhances electrophilicity of the sulfur atom. |

| -OCH₃ (Electron-Donating) | Decreases acidity of N-H proton; may enhance nucleophilicity of nitrogen atoms. | |

| Alkyl Group on Nitrogen (R in R-NH-) | -CH₃ (Methyl) | Minimal steric hindrance. |

| -C(CH₃)₃ (tert-Butyl) | Significant steric hindrance, potentially reducing reaction rates at the N/S center. |

These studies are fundamental in fields like drug design and materials science, as they provide a rational basis for optimizing molecular structures to achieve desired properties, such as enhanced biological activity or specific chemical reactivity. mdpi.comresearchgate.net

Advanced Analytical Methodologies in N 2 Methylpropyl Benzenesulfonohydrazide Research

X-ray Crystallography for Molecular Structure and Conformational Analysis in Reaction Mechanisms

The process involves irradiating a single crystal of the compound with a beam of X-rays. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. nih.govfiveable.me By analyzing this diffraction pattern, researchers can calculate a three-dimensional electron density map of the molecule and from that, build an accurate model of the molecular structure. fiveable.me

A crystallographic study of N-(2-Methylpropyl)benzenesulfonohydrazide would provide crucial data on its solid-state structure. This includes the determination of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating block of the crystal. wikipedia.org While specific experimental data for this compound is not publicly available, the following table presents hypothetical, yet typical, crystallographic data based on analyses of closely related benzenesulfonohydrazide (B1205821) derivatives.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆N₂O₂S |

| Formula Weight | 228.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1225 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.235 |

The detailed molecular geometry obtained from X-ray crystallography is paramount for conformational analysis. The flexibility of the this compound molecule is primarily associated with rotation around the S-N and N-N bonds. The resulting torsion angles dictate the spatial orientation of the benzenesulfonyl and the 2-methylpropylhydrazide moieties relative to each other. This conformation influences the molecule's steric and electronic properties, which in turn affect its reactivity. For instance, the accessibility of the hydrazide nitrogen atoms for reaction is directly dependent on the molecular conformation.

Understanding the ground-state conformation in the solid state provides a crucial starting point for computational studies and for rationalizing reaction mechanisms. The crystal structure reveals the most stable conformation, or a conformation trapped in a local energy minimum, which can provide insights into the steric hindrance around reactive sites and the potential trajectories for incoming reagents. quora.comresearchgate.net

Furthermore, X-ray crystallography illuminates the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant feature of its crystal packing. The N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group (S=O) are effective hydrogen bond acceptors. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or dimers. nih.gov The precise geometry of these hydrogen bonds—the distances and angles—is accurately determined.

Table 2: Typical Hydrogen Bond Geometry in Benzenesulfonohydrazide Derivatives

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N—H···O | ~ 0.88 | ~ 2.10 | ~ 2.98 | ~ 170 |

D = Donor atom; A = Acceptor atom

Future Research Directions and Emerging Paradigms in Synthetic Chemistry

Development of N-(2-Methylpropyl)benzenesulfonohydrazide in Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules, is fundamental to pharmaceutical and materials science. The development of new chiral ligands and catalysts is a primary objective in this field. mdpi.comencyclopedia.pub this compound possesses structural features—namely, hydrogen bond donors (N-H) and acceptors (S=O)—that make it an intriguing candidate for development in asymmetric synthesis.

Future research could explore its derivatization into novel chiral ligands. By introducing a chiral center elsewhere in the molecule or by using it to form complexes with transition metals, it is conceivable to design ligands that can induce enantioselectivity in a variety of chemical transformations. nih.govclockss.orgrsc.org For example, chiral sulfonohydrazide-metal complexes could be investigated as catalysts in asymmetric hydrogenations, cycloadditions, or carbon-carbon bond-forming reactions. The steric bulk of the 2-methylpropyl (isobutyl) group could play a crucial role in creating a specific chiral environment around a metal center, influencing the facial selectivity of substrate approach.

Furthermore, organocatalysis represents another promising avenue. Derivatives of this compound could be designed to act as chiral Brønsted or Lewis acids, catalyzing reactions through stereoselective protonation or substrate activation. mdpi.com The sulfonohydrazide moiety is well-suited for creating intricate hydrogen-bonding networks that can orient substrates effectively in a transition state, a key principle in many organocatalytic asymmetric transformations. nih.gov

Integration into Flow Chemistry Systems for Enhanced Productivity

Modern chemical manufacturing increasingly relies on continuous flow chemistry to improve safety, efficiency, and scalability. youtube.comd-nb.info The synthesis and application of this compound are well-suited for adaptation to flow systems. The preparation of sulfonohydrazides often involves reactive intermediates and exothermic steps that are more safely and precisely controlled in the small, well-mixed volumes of a flow reactor. wiley-vch.dealmacgroup.com

Beyond its synthesis, the use of this compound as a reagent in a continuous flow setup is another area ripe for exploration. For instance, its role in condensation reactions or as a precursor to other reactive species could be integrated into a larger, automated synthesis platform for producing active pharmaceutical ingredients (APIs) or other high-value chemicals. d-nb.info The ability to precisely control temperature, pressure, and residence time in a flow reactor could unlock new reactivity or improve the selectivity of reactions involving this compound.

Exploration in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for building molecular diversity. beilstein-journals.orgnih.gov They are highly valued in drug discovery for their efficiency and atom economy. nih.govmdpi.com The this compound molecule contains a nucleophilic hydrazine (B178648) moiety that could readily participate in imine- and iminium-based MCRs.

Future research should investigate the viability of incorporating this compound into well-known MCRs like the Ugi or Passerini reactions. wikipedia.orgrug.nlbaranlab.orgnih.gov In a hypothetical Ugi-type reaction, the hydrazine could act as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like scaffolds containing the benzenesulfonyl group. beilstein-journals.orgmdpi.com Such structures would be of significant interest for medicinal chemistry libraries.

The development of novel MCRs centered around the reactivity of the sulfonohydrazide group is another exciting possibility. The unique electronic properties conferred by the sulfonyl group could be exploited to steer reaction pathways toward new and interesting molecular architectures that are not accessible through traditional synthetic methods.

Bio-inspired and Sustainable Catalysis Utilizing Sulfonohydrazide Motifs

The principles of green chemistry and the desire for sustainability are increasingly influencing catalyst design. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes, often by using earth-abundant metals and replicating key structural features of active sites. ornl.govrsc.orgnih.gov

The strong σ-donating properties of the sulfonohydrazide group could stabilize metal centers in various oxidation states, a key feature of many metalloenzymes. rsc.org Furthermore, the development of water-soluble sulfonohydrazide-based ligands could enable catalysis in aqueous media, reducing the reliance on volatile organic solvents and aligning with the principles of sustainable chemistry.

Design of Novel Reagents and Catalysts Based on Sulfonohydrazide Derivatives

The inherent reactivity of the sulfonohydrazide functional group makes this compound a valuable starting point for the design of new chemical tools. nih.govmdpi.comnih.gov Its synthetic utility can be expanded far beyond its direct applications.

One potential research direction is its use as a precursor for generating diazenes or other reactive nitrogen species under mild conditions. These could then be used in a variety of synthetic transformations, such as hydrogenations or functional group transfers. The 2-methylpropyl group could modulate the reactivity and stability of these intermediates.

Furthermore, modifying the structure of this compound could lead to the creation of entirely new classes of organocatalysts. For example, attaching electron-withdrawing or -donating groups to the benzene (B151609) ring could tune the acidity of the N-H protons, leading to catalysts with tailored reactivity for specific applications. The development of bifunctional catalysts, where a second catalytic group is appended to the molecule, could enable cooperative catalysis for more challenging transformations. The versatility of the sulfonohydrazide scaffold provides a rich platform for innovation in the design of next-generation reagents and catalysts.

Data Tables

Table 1: Potential Research Directions for this compound

| Research Area | Potential Application/Role | Rationale |

| Asymmetric Synthesis | Chiral Ligand for Transition Metals | N and O atoms can coordinate with metals; the isobutyl group provides steric influence to create a chiral pocket. |

| Organocatalyst Precursor | The N-H group can act as a hydrogen-bond donor for substrate activation; derivatization can introduce chirality. | |

| Flow Chemistry | Safer Synthesis Protocol | Enables precise control over exothermic reactions and handling of potentially hazardous intermediates. |

| Integrated Multi-step Synthesis | Allows for the telescoping of reactions without intermediate isolation, increasing efficiency and throughput. | |

| Multicomponent Reactions | Nucleophilic Component in Ugi/Passerini-type Reactions | The hydrazine moiety can react with aldehydes/ketones and isocyanides to rapidly build molecular complexity. |

| Platform for Novel MCR Discovery | The unique electronic nature of the sulfonohydrazide may enable new reaction pathways. | |

| Bio-inspired Catalysis | Ligand for Biomimetic Complexes | Can coordinate with earth-abundant metals to mimic the active sites of metalloenzymes. |

| Development of Water-Soluble Catalysts | Functionalization could improve water solubility, enabling green chemistry applications in aqueous media. | |

| Novel Reagents | Precursor to Reactive Intermediates | Can be used to generate diazenes for transfer hydrogenation or other functional group manipulations. |

| Bifunctional Catalyst Scaffold | The core structure can be modified to include a second catalytic site for cooperative activation. |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | HCl | 80 (reflux) | 75 | |

| DCM | H₂SO₄ | 25 (room temp) | 65 | |

| DMF | None | 100 | 82 |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-methylpropyl group (δ 1.0–1.5 ppm for CH₃) and sulfonohydrazide protons (δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O) and confirms the cis conformation of the hydrazide group .

- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications (e.g., substituents on the benzene ring) alter the biological activity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance antimicrobial activity by increasing electrophilicity, improving target binding .

- Hydroxy groups facilitate intramolecular hydrogen bonding, stabilizing the molecule but potentially reducing bioavailability .

- Bulkier substituents (e.g., thiophene) introduce steric hindrance, which may reduce enzyme inhibition efficacy .

Q. Table 2: Structure-Activity Relationships

| Substituent | Biological Activity (IC₅₀) | Key Interaction | Reference |

|---|---|---|---|

| –NO₂ | 12 µM (Anticancer) | DNA intercalation | |

| –OCH₃ | 45 µM (Antimicrobial) | Enzyme inhibition | |

| –CF₃ | 8 µM (Anticancer) | Hydrophobic binding |

Advanced: What crystallographic insights explain the stability of this compound derivatives?

Answer:

Single-crystal X-ray studies reveal:

- Intramolecular N–H⋯O hydrogen bonds between the hydrazide N–H and sulfonyl O atoms, stabilizing the cis conformation .

- Intermolecular O–H⋯O interactions in derivatives with hydroxy groups, contributing to crystal packing efficiency (R factor < 0.05) .

- Torsional angles (C–N–N–C) of ~120° minimize steric strain in the hydrazide backbone .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of analogs?

Answer:

Discrepancies often arise from:

Q. Methodological Recommendations :

- Standardize assay protocols (e.g., MTT assay, 48-hour incubation).

- Validate compound purity via HPLC before testing.

- Report solvent systems (e.g., DMSO concentration ≤0.1%) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT Calculations : Predict electrophilicity at the sulfonyl group (LUMO energy ~ -1.5 eV) and nucleophilic sites on the hydrazide nitrogen .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states) .

- Docking Studies : Identify binding poses with biological targets (e.g., topoisomerase II) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.